5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride
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Overview
Description
5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride is a chemical compound that belongs to the class of imidazolidines It is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride typically involves the reaction of 2-aminoethylamine with a suitable precursor that contains the imidazolidine ring. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazolidine ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine diones, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
Scientific Research Applications
5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A related compound with similar functional groups but different structural properties.
Triethylenetetramine: Another compound with multiple amine groups and potential biological activity.
Uniqueness
5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride is unique due to its specific imidazolidine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H12ClN3O2 |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C6H11N3O2.ClH/c1-6(2-3-7)4(10)8-5(11)9-6;/h2-3,7H2,1H3,(H2,8,9,10,11);1H |
InChI Key |
DDIRYQCXIHGWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CCN.Cl |
Origin of Product |
United States |
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